Tris(pentane-2,4-dionato-O,O')germanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

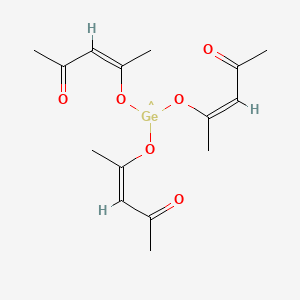

TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM is a coordination compound where germanium is bonded to three pentane-2,4-dionato ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM typically involves the reaction of germanium tetrachloride with pentane-2,4-dione in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

GeCl4+3C5H8O2→Ge(C5H7O2)3+3HCl

Industrial Production Methods

Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: It can be reduced to form lower oxidation state germanium compounds.

Substitution: The ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.

Major Products Formed

Oxidation: Germanium dioxide (GeO2) and other germanium oxides.

Reduction: Lower oxidation state germanium compounds.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other germanium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activity and as a tool for studying germanium’s role in biological systems.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.

Mechanism of Action

The mechanism of action of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially altering their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

TRIS-(PENTANE-2,4-DIONATO-O,O’)GALLIUM: Similar structure but with gallium instead of germanium.

TRIS-(PENTANE-2,4-DIONATO-O,O’)TITANIUM: Similar structure but with titanium instead of germanium.

Uniqueness

TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM is unique due to the specific properties imparted by the germanium center. These properties include its electronic configuration, reactivity, and potential biological activity, which differ from those of its gallium and titanium analogs.

Biological Activity

Tris(pentane-2,4-dionato-O,O')germanium is a coordination compound of germanium that has garnered attention for its potential biological activities. This compound, along with its derivatives, has been investigated for various pharmacological properties, including antibacterial, antifungal, and immunomodulatory effects. This article reviews the current understanding of the biological activity of this compound, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

This compound is characterized by its coordination with three pentane-2,4-dionate ligands. The structure can be represented as follows:

This compound exhibits a unique configuration that influences its interaction with biological systems.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. A study conducted on various metal complexes revealed that germanium compounds exhibited moderate to significant antibacterial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined using the agar-well diffusion method.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Staphylococcus aureus | 25 | Significant |

| Pseudomonas aeruginosa | 100 | Moderate |

| Bacillus subtilis | 30 | Significant |

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated notable antiproliferative activity against various cancer types. For instance, an MTT assay indicated that this compound could induce cell cycle arrest in cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest at G0/G1 phase |

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory effects. It has been shown to enhance macrophage activity and stimulate the immune response in animal models. This property suggests potential applications in therapies aimed at boosting immune function.

Study on Pharmacokinetics

A study focusing on the pharmacokinetic properties of germanium coordination compounds highlighted their absorption and distribution in biological systems. The results indicated that these compounds could be effectively utilized in medical applications due to their favorable pharmacokinetic profiles.

Comparative Analysis with Other Metal Complexes

Comparative studies have shown that germanium complexes often exhibit lower toxicity compared to their silicon analogs while maintaining similar or enhanced biological activity. This finding supports the potential use of germanium-based compounds in therapeutic settings.

Properties

CAS No. |

47177-66-2 |

|---|---|

Molecular Formula |

C15H21GeO6 |

Molecular Weight |

370.0 g/mol |

InChI |

InChI=1S/C15H21GeO6/c1-10(17)7-13(4)20-16(21-14(5)8-11(2)18)22-15(6)9-12(3)19/h7-9H,1-6H3/b13-7-,14-8-,15-9- |

InChI Key |

FTGUTCHLTSGDFS-ZLUULJOASA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Ge](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |

Canonical SMILES |

CC(=CC(=O)C)O[Ge](OC(=CC(=O)C)C)OC(=CC(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.